molecular formula C9H7F2NO B1455780 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1340410-20-9

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B1455780
M. Wt: 183.15 g/mol
InChI Key: JDEHOYQGHPWYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the molecular formula C9H7F2NO . It is intended for research use only .


Synthesis Analysis

While specific synthesis methods for 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one are not available, general methods for synthesizing 1,2,3,4-tetrahydroisoquinoline analogs involve the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one consists of a tetrahydroisoquinoline core with two fluorine atoms at the 5 and 7 positions .


Physical And Chemical Properties Analysis

The molecular weight of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is 183.15 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Cascade Synthesis Approach

Researchers have developed a cascade approach to synthesize various fluorinated isoquinolines, including compounds structurally related to "5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one." This method involves a silver-catalyzed intramolecular aminofluorination of alkyne, providing an efficient way to synthesize these compounds (Liu et al., 2013).

Electrolytic Partial Fluorination

Another study focused on the highly regioselective monofluorination of oxindole and 3-oxo-1,2,3,4-tetrahydroisoquinoline derivatives, highlighting the effects of supporting fluoride salts and anode materials. This process yielded fluorinated oxindole and isoquinoline derivatives in good yields, demonstrating the versatility of fluorination techniques in modifying these scaffolds (Hou et al., 1997).

Difluoromethylation and Further Transformations

An efficient C1-difluoromethylation of tetrahydroisoquinolenes using TMSCF2SPh as a difluoromethylating agent was achieved, providing access to a variety of fluorinated compounds. These adducts were used as key precursors for preparing fluorinated pyrrolo[2,1-a]isoquinoline and benzo[a]quinolizidines, highlighting the application of fluorinated tetrahydroisoquinolines in synthesizing complex heterocyclic structures (Punirun et al., 2018).

Catalytic Asymmetric Synthesis

Research on novel catalytic stereoselective strategies for the synthesis of C1-chiral tetrahydroisoquinolines, beyond traditional protocols, has shown the importance of tetrahydroisoquinoline scaffolds in the total synthesis of alkaloid natural products. This underscores the role of these compounds in developing bioactive molecules and natural product synthesis (Liu et al., 2015).

properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEHOYQGHPWYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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